2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid
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Overview
Description
2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[24]heptane-6-carboxylic acid is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid typically involves the formation of the spirocyclic core followed by functional group modifications. One common method involves the cycloaddition of suitable precursors under controlled conditions to form the spirocyclic structure. For instance, the Cp*RuCl(cod)-mediated [2 + 2 + 2] cycloaddition is a notable method used in the synthesis of similar spiro compounds .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways. Specific pathways and targets depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds also feature a spirocyclic structure and are known for their photochromic properties.
Spirooxindoles: These compounds are used in medicinal chemistry for their biological activity.
Uniqueness
2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure and the presence of functional groups that allow for diverse chemical modifications. This versatility makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-12(2,3)17-11(16)9-7-13(9)5-4-8(6-13)10(14)15/h8-9H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHNKTCVXCHDKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC12CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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